molecular formula C8H6Cl2F2O B1390824 3-Chloro-4-(chlorodifluoromethoxy)toluene CAS No. 887268-32-8

3-Chloro-4-(chlorodifluoromethoxy)toluene

Cat. No. B1390824
M. Wt: 227.03 g/mol
InChI Key: MMPRYAPHIIUYEZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(chlorodifluoromethoxy)toluene is a chemical compound with the molecular formula C8H6Cl2F2O. It has a molecular weight of 227.04 .


Chemical Reactions Analysis

Aryl halides, such as 3-Chloro-4-(chlorodifluoromethoxy)toluene, are generally capable of undergoing nucleophilic substitution reactions . These reactions typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Scientific Research Applications

  • Reactions with Iron(III) Chloride

    • Iron(III) chloride reacts with toluene, including substituted toluenes, in thermal and photochemical processes. This leads to nuclear chlorination in solid-state reactions and side-chain reactions under light irradiation. The presence of water alters the course of the photochemical reaction, affecting the main products formed (Inoue, Izumi, & Imoto, 1974).
  • Ferrimagnetic Behavior of Manganese Complexes

    • Manganese(III) tetracyanoethenide complexes with toluene solvates have been studied for their magnetic and thermal properties. These studies contribute to the understanding of ferrimagnetic behavior and the enhancement of magnetic coupling through thermal annealing (Brandon, Rittenberg, Arif, & Miller, 1998).
  • Organophosphorus Compound Studies

    • Research on organophosphorus compounds involves reactions with toluene, leading to the formation of various compounds, such as 3H-1,2-dithiole-3-thiones. These studies contribute to the broader field of organophosphorus chemistry (Pedersen & Lawesson, 1974).
  • Oxidation of Chlorobenzene by Engineered Toluene Monooxygenases

    • Engineered toluene o-xylene monooxygenases can oxidize chlorobenzene to form valuable industrial compounds, such as dihydroxy chloroaromatics. This research is significant for environmental pollutant degradation and chemical production using biological methods (Yanık-Yıldırım et al., 2022).
  • Chromium(VI) Oxide-Catalyzed Oxidation

    • Chromium(VI) oxide is an efficient catalyst for benzylic oxidation, including the oxidation of substituted toluenes. This process yields various organic compounds, contributing to the field of organic synthesis (Yamazaki, 1999).

properties

IUPAC Name

2-chloro-1-[chloro(difluoro)methoxy]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPRYAPHIIUYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(chlorodifluoromethoxy)toluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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